molecular formula C23H29NO6 B596388 Protostemotinine

Protostemotinine

Cat. No.: B596388
M. Wt: 415.5 g/mol
InChI Key: SKYPPFSYUDCEQR-NMXNWEJOSA-N
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Description

Protostemotinine is an alkaloid isolated from the roots and rhizomes of the plant Stemona sessilifolia.

Preparation Methods

Synthetic Routes and Reaction Conditions

Protostemotinine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The roots and rhizomes of Stemona sessilifolia are dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is further purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes as described above. Large-scale extraction involves the use of industrial-grade solvents and equipment to handle bulk quantities of plant material. The purified compound is then subjected to quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Protostemotinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of substituted this compound compounds with different functional groups .

Scientific Research Applications

    Chemistry: Protostemotinine is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including anti-inflammatory, anti-allergic, and antimicrobial properties.

    Medicine: this compound shows promise as a therapeutic agent for treating various diseases, including inflammatory and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and bioactive products .

Mechanism of Action

Protostemotinine exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes in the body, modulating their activity and leading to its observed bioactivities. The exact mechanism of action may vary depending on the specific biological context and target .

Comparison with Similar Compounds

Protostemotinine is unique among alkaloids due to its specific chemical structure and bioactivities. Similar compounds include other alkaloids isolated from the Stemona genus, such as stemonine and stemofoline. These compounds share some structural similarities but differ in their specific functional groups and bioactivities .

List of Similar Compounds

Properties

IUPAC Name

(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPPFSYUDCEQR-NMXNWEJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the structural characteristics of Protostemotinine?

A1: this compound's structure has been elucidated using spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While its exact molecular formula and weight are not explicitly reported in the provided abstracts, these can be determined from its chemical structure. Further details on its spectroscopic data, such as characteristic NMR shifts, can be found in the referenced studies. Additionally, one study confirms the successful determination of its crystal structure. []

Q2: What other compounds are found alongside this compound in Stemona sessilifolia?

A2: Research indicates that Stemona sessilifolia contains a variety of other compounds in addition to this compound. Some of these include:

  • Stemospironine: Identified in both studies, this alkaloid is frequently found alongside this compound. [, ]
  • Stilbostemin B and D: These compounds belong to the bibenzyl class and were isolated in one of the studies. []
  • 4'-Methylpinosylvin: This stilbene derivative was also found in the same study as the Stilbostemins. []
  • Various other compounds: Other identified compounds include sesamin, fatty acid glycerin monoesters, β-sitosterol, (-)-syringaresinol-4-O-β-D-glucopyranoside, benzoic acid, vanillic acid, daucosterol, and stigmasterol. [, ]

Q3: Are there any known analytical methods for detecting and quantifying this compound?

A3: While the provided abstracts don't detail specific analytical techniques for this compound, it's likely that researchers employed a combination of chromatography and spectroscopy. Column chromatography, often using silica gel or macroporous resin, is commonly used to isolate and purify compounds from plant extracts. [, ] Subsequent identification and structural analysis likely involve techniques such as NMR and mass spectrometry.

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